tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate chemical properties
tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate chemical properties
An In-depth Technical Guide to tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate
Introduction
tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate is a valuable chiral building block in modern medicinal chemistry and drug discovery. Its rigid piperidine scaffold, combined with a specific trans-stereochemical arrangement of hydroxyl and carbamate functional groups, makes it a critical intermediate for synthesizing complex, biologically active molecules. The presence of the acid-labile tert-butoxycarbonyl (Boc) protecting group allows for selective deprotection and further functionalization of the 3-amino group, providing synthetic versatility. This guide offers a comprehensive overview of its chemical properties, synthesis, characterization, and applications for researchers and drug development professionals.
Chemical Identity and Molecular Structure
The precise identity and stereochemistry of this molecule are fundamental to its application. The (3S,4S) configuration defines the spatial relationship between the two stereocenters on the piperidine ring.
Key Identifiers:
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IUPAC Name: tert-butyl N-[(3S,4S)-3-hydroxypiperidin-4-yl]carbamate[1]
Structural Analysis: The molecule features a piperidine ring with two substituents at the C3 and C4 positions. The amine at C3 is protected as a tert-butyl carbamate (Boc group), and a hydroxyl group is present at C4. The (3S,4S) designation indicates a trans relationship between these two groups, which is a critical feature for its use in stereospecific synthesis.
Caption: 2D structure of tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate.
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its handling, reaction setup, and purification. While extensive experimental data is not always published, reliable computed values provide excellent guidance.
| Property | Value | Source |
| Physical State | White to off-white solid/powder | [4] |
| Melting Point | 102.0 to 106.0 °C (for a related isomer) | [4] |
| Boiling Point | 363.4 ± 42.0 °C (Predicted) | [5] |
| Molecular Weight | 216.28 g/mol | [1] |
| Topological Polar Surface Area (TPSA) | 70.6 Ų | [1] |
| XLogP3 (Lipophilicity) | 0.1 | [1] |
| pKa | 11.88 ± 0.40 (Predicted) | [5] |
| Solubility | Soluble in methanol, chloroform, and dichloromethane. Sparingly soluble in water. | Inferred from properties |
| Storage Conditions | 2-8°C, sealed in a dry, dark place under an inert atmosphere. | [3][4] |
The low XLogP3 value indicates moderate polarity, consistent with the presence of hydroxyl and carbamate groups, which influences its solubility and chromatographic behavior. The TPSA is also indicative of a molecule that may have moderate cell permeability characteristics, a relevant factor in drug design.
Synthesis and Purification
The synthesis of optically pure (3S,4S)-4-amino-3-hydroxypiperidine derivatives is a non-trivial process that requires stereocontrolled steps. A common conceptual approach involves the stereoselective reduction of a protected aminoketone precursor.
General Synthetic Workflow:
A plausible synthetic route starts from a suitable N-protected piperidone derivative. The key steps are the introduction of the amino and hydroxyl groups with the correct stereochemistry, followed by Boc protection.
Caption: A conceptual workflow for the synthesis of the target compound.
Representative Experimental Protocol (Conceptual):
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Stereoselective Amination: An N-protected 4-piperidone is subjected to an asymmetric amination reaction to install the amino group at the C3 position with the desired (S) configuration. This is a critical step that establishes the first stereocenter.
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Stereoselective Reduction: The resulting 3-amino-4-ketopiperidine intermediate is then reduced. The choice of reducing agent (e.g., sodium borohydride) and reaction conditions is crucial to direct the stereochemical outcome, yielding the (3S,4S) trans diol-amine configuration. The existing C3 stereocenter guides the incoming hydride to the opposite face.
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Boc Protection: The primary amine of the resulting (3S,4S)-diamino alcohol is selectively protected using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a suitable base like triethylamine or sodium bicarbonate in a solvent such as dichloromethane or methanol.[6]
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Purification: The final product is typically purified by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane or ethyl acetate in hexanes. Purity is then assessed by HPLC and NMR.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the structure, stereochemistry, and purity of the compound.
| Technique | Expected Characteristics |
| ¹H NMR | - Boc Group: A characteristic singlet at ~1.4 ppm (9H).- Piperidine Ring Protons: Complex multiplets between ~2.5-4.0 ppm.- CH-OH & CH-NH: Protons at C3 and C4 will appear as distinct multiplets, with coupling constants indicative of their trans-diaxial or diequatorial relationship.- NH & OH Protons: Broad singlets, exchangeable with D₂O. |
| ¹³C NMR | - Boc Carbonyl: Signal around 155 ppm.- Boc t-butyl carbons: Signals around 80 ppm (quaternary) and 28 ppm (methyls).- Piperidine Carbons: Signals in the range of 40-70 ppm, with C3 and C4 carbons (bearing heteroatoms) appearing further downfield. |
| Mass Spec (MS) | ESI+: Expected [M+H]⁺ ion at m/z 217.15. |
| IR Spectroscopy | - O-H Stretch: Broad peak around 3400 cm⁻¹.- N-H Stretch (carbamate): Peak around 3300 cm⁻¹.- C-H Stretch: Peaks around 2850-2980 cm⁻¹.- C=O Stretch (carbamate): Strong peak around 1680-1700 cm⁻¹. |
This suite of techniques provides a self-validating system. NMR confirms the carbon-hydrogen framework and stereochemistry, MS confirms the molecular weight, and IR confirms the presence of key functional groups.
Reactivity and Chemical Behavior
The utility of this compound stems from the distinct reactivity of its functional groups.
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Boc-Protected Amine: The Boc group is stable under a wide range of conditions but can be readily cleaved under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane or HCl in dioxane). This selective deprotection unmasks the C3 amine for subsequent reactions like amide bond formation or reductive amination.
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Secondary Hydroxyl Group: The C4 hydroxyl group can be oxidized to a ketone, acylated to form esters, or converted into a leaving group for nucleophilic substitution, allowing for diverse synthetic transformations.
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Piperidine Ring Nitrogen: The secondary amine within the piperidine ring can undergo N-alkylation, N-arylation, or acylation, providing another handle for molecular elaboration, assuming the C3 amine remains protected.
Stability: The compound is generally stable under standard laboratory conditions but should be stored in a cool, dry place under an inert atmosphere to prevent potential degradation.[3] It is sensitive to strong acids due to the lability of the Boc group.
Applications in Research and Drug Development
tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate is not an active pharmaceutical ingredient itself but rather a high-value intermediate. Its rigid, stereodefined structure is incorporated into larger molecules to control their three-dimensional shape and interaction with biological targets.
Key Application Areas:
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Scaffold for Bioactive Molecules: The 3-amino-4-hydroxypiperidine core is a privileged scaffold found in numerous enzyme inhibitors and receptor modulators.
-
Synthesis of Pharmaceutical Agents: It serves as a key building block for complex drug candidates. For instance, related structures are crucial intermediates in the synthesis of anticoagulants like Edoxaban, which is a direct factor Xa inhibitor.[7] The specific stereochemistry is often essential for potent and selective biological activity.
Caption: Reaction pathways illustrating the synthetic utility of the title compound.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed.
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General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid dust formation. Do not get in eyes, on skin, or on clothing.[8]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Hazards: While a specific, comprehensive toxicology report is not available, similar compounds may cause skin, eye, and respiratory tract irritation. May be harmful if swallowed or inhaled.[8][9]
-
First Aid: In case of contact, wash skin thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if symptoms persist.[8]
This compound is intended for professional research and manufacturing use only and not for medical or consumer applications.[2]
Conclusion
tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate is a synthetically versatile and highly valuable chiral building block. Its well-defined stereochemistry and orthogonally protected functional groups provide chemists with a reliable platform for constructing complex molecular architectures. A thorough understanding of its properties, from its physicochemical characteristics to its reactivity and handling requirements, is essential for its effective and safe utilization in the advancement of chemical synthesis and drug discovery.
References
- CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
-
tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate. PubChem, National Center for Biotechnology Information. [Link]
-
tert-butyl N-[(3S, 4S)-3-hydroxypiperidin-4-yl]carbamate, min 97%, 10 grams. Aladdin Scientific. [Link]
- EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s).
-
tert-Butyl N-[(3R,4S)-4-hydroxypiperidin-3-yl]carbamate. PubChem, National Center for Biotechnology Information. [Link]
-
tert-Butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate. Lead Sciences. [Link]
-
1H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). ResearchGate. [Link]
-
Tert-butyl (N-[3-[(3S,4R)-3-amino-4-fluoro-4-(hydroxymethyl)tetrahydrofuran-3-yl]-4-fluorophenyl]acetamide). ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]
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- 7. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
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